
1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride
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Overview
Description
1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group attached to a cyclopropylamine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenol and cyclopropylamine.
Formation of 4-Bromophenoxymethyl Intermediate: 4-bromophenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form 4-bromophenoxymethyl chloride.
Cyclopropylamine Addition: The 4-bromophenoxymethyl chloride is then reacted with cyclopropylamine in the presence of a base, such as sodium hydroxide, to yield 1-(4-Bromophenoxymethyl)-cyclopropylamine.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylamine moiety can form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: Shares the bromophenyl group but lacks the cyclopropylamine moiety.
4-Bromophenylacetic acid: Contains a bromophenyl group attached to an acetic acid moiety.
4-Bromophenylamine: Features a bromophenyl group attached to an amine group.
Uniqueness
1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride is unique due to the presence of both the bromophenyl and cyclopropylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(4-Bromophenoxymethyl)-cyclopropylamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and therapeutic applications. This article explores its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H12BrClN
- Molecular Weight : 267.56 g/mol
Structural Characteristics
- The compound features a cyclopropyl group and a bromophenoxy moiety, which are critical for its biological activity.
- The presence of the bromine atom enhances lipophilicity, potentially affecting permeability and interaction with biological membranes.
Research indicates that this compound may act through various receptors, particularly G-protein coupled receptors (GPCRs). These receptors play crucial roles in mediating cellular responses to hormones and neurotransmitters.
- G-Protein Coupled Receptors : The compound is believed to interact with specific GPCRs, influencing pathways related to metabolism and appetite regulation. This interaction is significant in understanding its potential applications in metabolic disorders.
Appetite Regulation
Studies suggest that compounds similar to this compound can modulate appetite by acting on neuropeptides involved in energy balance. For instance, it may influence the secretion of melanin-concentrating hormone (MCH), which is implicated in regulating food intake and energy expenditure.
Weight Management
In animal models, administration of this compound has shown promise in reducing weight gain and altering feeding behavior. Such effects are particularly relevant for developing treatments for obesity and related metabolic conditions.
Study 1: Appetite Suppression in Rodent Models
In a controlled study involving rodents, administration of this compound resulted in a statistically significant decrease in food intake compared to control groups. This suggests its potential as an appetite suppressant.
Study 2: Metabolic Impact Assessment
Another study assessed the metabolic impact of the compound on high-fat diet-induced obesity in mice. Mice treated with the compound showed lower body weight gain and improved metabolic markers compared to untreated mice, indicating its efficacy in managing obesity-related parameters.
Data Table: Summary of Biological Activity
Biological Activity | Effect | Study Reference |
---|---|---|
Appetite Regulation | Decreased food intake | Rodent model study |
Weight Management | Reduced weight gain | High-fat diet study |
Interaction with GPCRs | Modulation of energy balance | Pharmacological assessment |
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-7-10(12)5-6-10;/h1-4H,5-7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGKYUFZJURIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=CC=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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